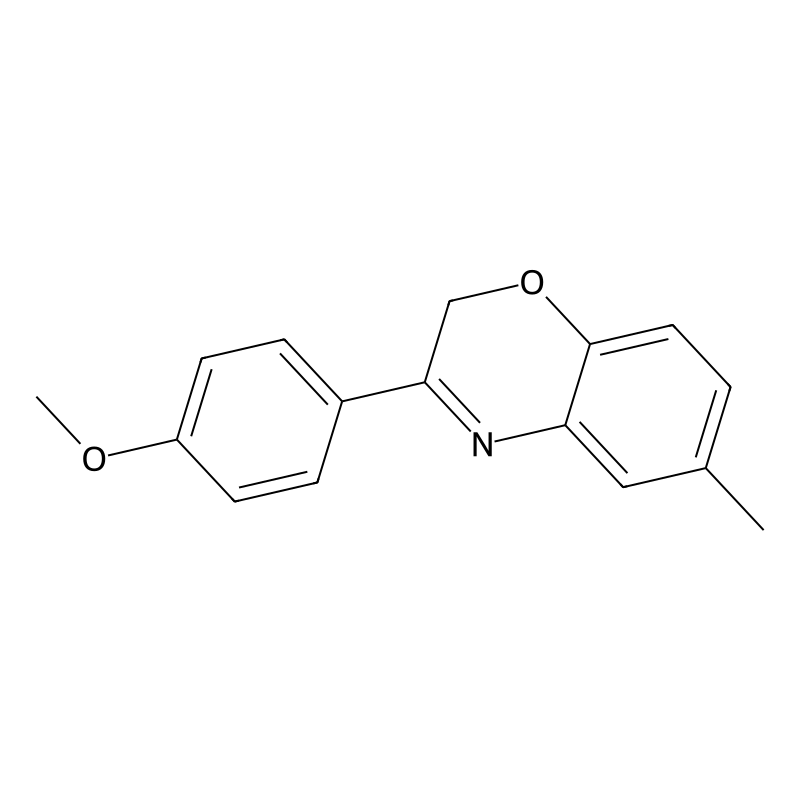3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, characterized by a heterocyclic structure that includes both nitrogen and oxygen atoms. The molecular formula for this compound is C15H13NO, with a molecular weight of approximately 239.27 g/mol. The compound features a methoxy group (–OCH₃) attached to a phenyl ring, which is known to influence its chemical properties and biological activity. Benzoxazines are recognized for their diverse applications in materials science and medicinal chemistry due to their unique structural characteristics and reactivity.
- Electrophilic Aromatic Substitution: The presence of the methoxy group enhances the electron density on the aromatic ring, facilitating electrophilic substitution reactions.
- Nucleophilic Substitution: The nitrogen atom in the benzoxazine ring can participate in nucleophilic substitution reactions, particularly when activated by substituents.
- Polymerization: Benzoxazines can polymerize upon heating, forming thermosetting materials that are useful in coatings and composites.
Research indicates that benzoxazine derivatives exhibit significant biological activities, including:
- Anticancer Properties: Compounds similar to 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine have shown potential in inhibiting cancer cell growth. For example, studies have demonstrated that certain benzoxazines can downregulate hypoxia-induced genes in tumor cells while exhibiting low toxicity to normal cells .
- Antimicrobial Activity: Some derivatives have demonstrated antimicrobial effects against various pathogens, making them candidates for further development as therapeutic agents.
The synthesis of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine typically involves several steps:
- Formation of Intermediates: Starting materials such as substituted phenols and aldehydes or ketones are reacted under acidic or basic conditions to form intermediates.
- Cyclization: The intermediates undergo cyclization reactions to form the benzoxazine structure. This step may involve the use of catalysts or specific reaction conditions to facilitate the formation of the heterocyclic ring.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine has several notable applications:
- Materials Science: Due to its ability to polymerize, it is used in the formulation of thermosetting resins and coatings.
- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactivity against certain pathogens.
Interaction studies involving 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, research has indicated that similar benzoxazines can interact with estrogen receptors, suggesting possible applications in hormone-dependent cancers .
Several compounds share structural similarities with 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | C15H13NO | Contains a carbonyl group; potential for different reactivity |
| N-(4-methoxyphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine | C16H16N2O5S | Sulfonamide derivative; enhanced biological activity |
| 3-(tert-butyl)-4-(4-methoxyphenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | C20H25NO4S | Increased steric hindrance; potential for unique interactions |
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine lies in its specific substituents which enhance its solubility and reactivity compared to other benzoxazines. The methoxy group not only affects its electronic properties but also contributes to its biological activity by facilitating interactions with various biological targets.








